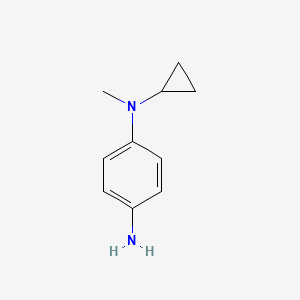
N1-cyclopropyl-N1-methylbenzene-1,4-diamine
Vue d'ensemble
Description
N1-cyclopropyl-N1-methylbenzene-1,4-diamine: is an organic compound with the molecular formula C10H14N2 It is a derivative of benzene-1,4-diamine, where one of the nitrogen atoms is substituted with a cyclopropyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-cyclopropyl-N1-methylbenzene-1,4-diamine typically begins with benzene-1,4-diamine as the core structure.
Methylation: The methyl group can be introduced via methylation reactions, using methyl halides or methyl sulfonates in the presence of a suitable base.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N1-cyclopropyl-N1-methylbenzene-1,4-diamine can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, sulfonates, and other electrophiles.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry:
Catalysis: N1-cyclopropyl-N1-methylbenzene-1,4-diamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or mechanical strength.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Dye and Pigment Production: this compound can be used in the synthesis of dyes and pigments, providing unique color properties.
Chemical Intermediates: The compound can act as an intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism by which N1-cyclopropyl-N1-methylbenzene-1,4-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
N1-cyclopropyl-N1-ethylbenzene-1,4-diamine: Similar structure but with an ethyl group instead of a methyl group.
N1-cyclopropyl-N1-propylbenzene-1,4-diamine: Similar structure but with a propyl group instead of a methyl group.
N1-cyclopropyl-N1-isopropylbenzene-1,4-diamine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness: N1-cyclopropyl-N1-methylbenzene-1,4-diamine is unique due to the specific combination of cyclopropyl and methyl groups attached to the benzene-1,4-diamine core. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
4-N-cyclopropyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12(10-6-7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQHYLDTLQEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


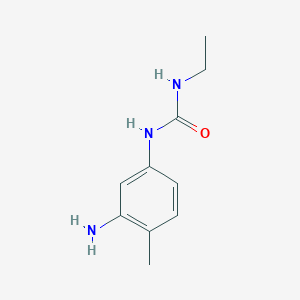
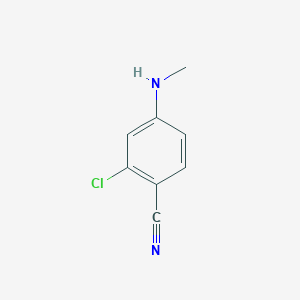
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
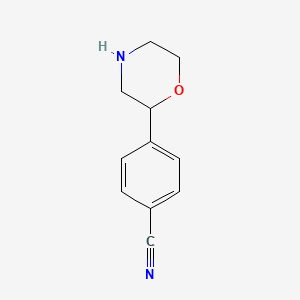
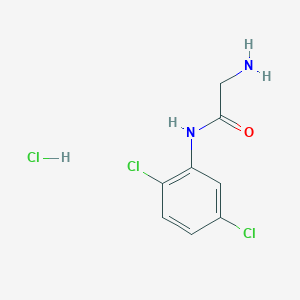
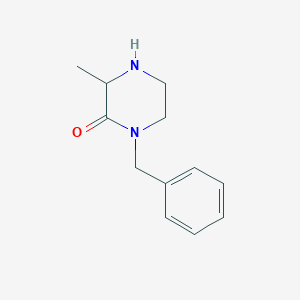
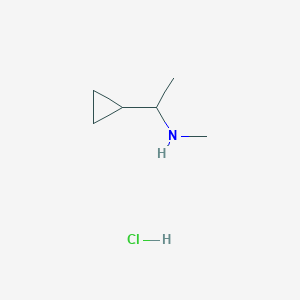
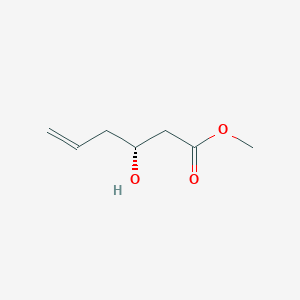
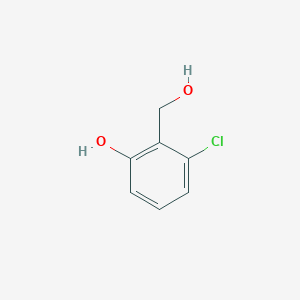
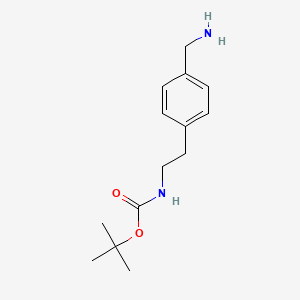
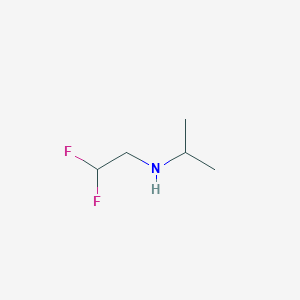
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B3211921.png)
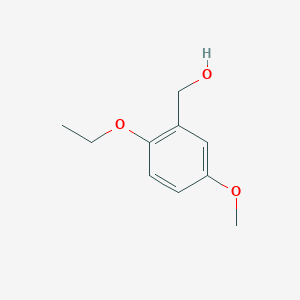
![N-butyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B3211965.png)
